molecular formula C16H15Cl2NO2 B10982335 2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide

2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B10982335
M. Wt: 324.2 g/mol
InChI Key: XNDOOWIWCMZWRJ-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide is an organic compound characterized by the presence of a dichlorophenyl group and a methoxybenzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4-methoxybenzyl chloride.

    Formation of Intermediate: The 3,4-dichloroaniline is reacted with acetic anhydride to form 2-(3,4-dichlorophenyl)acetamide.

    Final Product Formation: The intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(3,4-dichlorophenyl)-N-(4-formylbenzyl)acetamide.

    Reduction: Formation of 2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be leveraged to create new polymers or other advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl and methoxybenzyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenyl)-N-(4-methylbenzyl)acetamide
  • 2-(3,4-dichlorophenyl)-N-(4-ethoxybenzyl)acetamide
  • 2-(3,4-dichlorophenyl)-N-(4-hydroxybenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C16H15Cl2NO2/c1-21-13-5-2-11(3-6-13)10-19-16(20)9-12-4-7-14(17)15(18)8-12/h2-8H,9-10H2,1H3,(H,19,20)

InChI Key

XNDOOWIWCMZWRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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